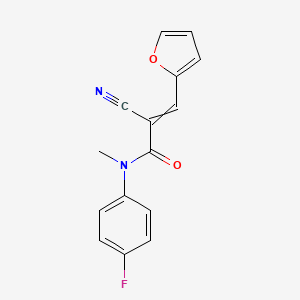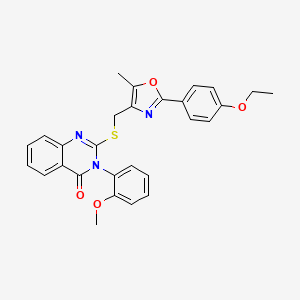
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves the study of the compound’s structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with other substances and its role in various chemical reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity, basicity, reactivity).Applications De Recherche Scientifique
Synthesis and Biological Activities
Quinazolinone derivatives exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The synthesis of these compounds often involves cyclization reactions and modifications at specific positions on the quinazolinone ring to enhance their activity and specificity.
Analgesic Activity
Quinazolinone derivatives have been synthesized and evaluated for their analgesic properties. Compounds such as 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one have shown significant analgesic activity, indicating their potential as pain-relieving agents (Osarumwense Peter Osarodion, 2023).
Anti-inflammatory and Antihypertensive Effects
Novel quinazolinone derivatives have been investigated for their anti-inflammatory and antihypertensive activities. These studies reveal the compounds' potential in treating inflammation and hypertension, demonstrating the versatility of quinazolinone scaffolds in drug design (V. Alagarsamy et al., 2011).
Antioxidant Properties
The antioxidant activities of quinazolinone derivatives have been systematically evaluated, revealing that certain substitutions on the quinazolinone ring significantly enhance their ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Janez Mravljak et al., 2021).
Antitubercular Agents
Quinazolinone-based compounds have also been explored for their antitubercular properties, with several derivatives showing promising activity against Mycobacterium tuberculosis. This highlights the potential of quinazolinone derivatives in combating tuberculosis, a significant global health challenge (Hardesh K. Maurya et al., 2013).
Anticancer and Tubulin Polymerization Inhibition
Some quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, demonstrating significant anticancer activity across various cancer cell lines. This suggests their potential application as chemotherapeutic agents targeting the microtubule dynamics of cancer cells (Mohsine Driowya et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, environmental impact, and safety measures needed when handling it.
Orientations Futures
This would involve speculating on potential applications of the compound and areas for future research.
Please note that the availability of this information would depend on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult scientific literature or databases that specialize in chemical information. If you have access to such resources, they may be able to provide more detailed information.
Propriétés
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-4-34-20-15-13-19(14-16-20)26-29-23(18(2)35-26)17-36-28-30-22-10-6-5-9-21(22)27(32)31(28)24-11-7-8-12-25(24)33-3/h5-16H,4,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOYNKSAKCJCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-methoxyphenyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)
![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)
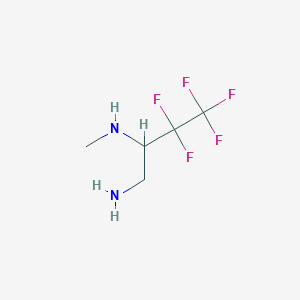
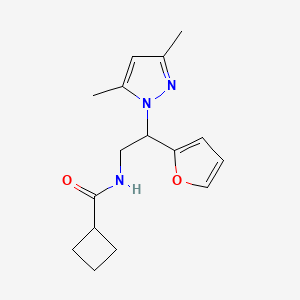
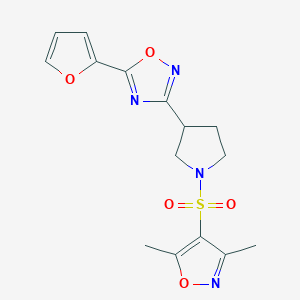
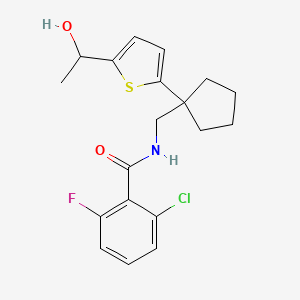
![Methyl 2-{[phenyl(propan-2-yl)carbamoyl]amino}benzoate](/img/structure/B2701521.png)

![N'-hydroxy-6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B2701527.png)
![2-Cyclohexyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2701528.png)
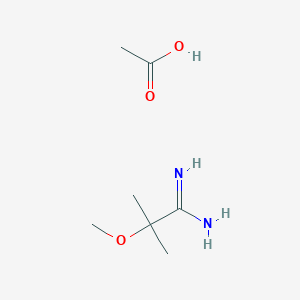
![Methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate](/img/structure/B2701532.png)
![N-(2-{2-acetyl-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-5-yl}phenyl)methanesulfonamide](/img/structure/B2701533.png)
